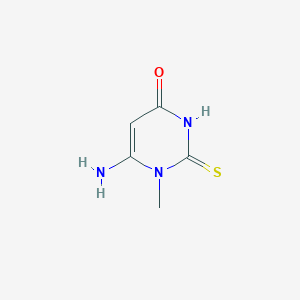

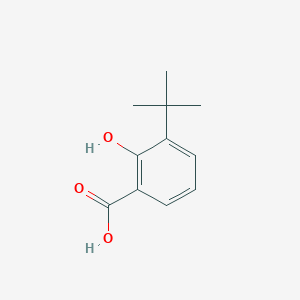

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with α,β-unsaturated ketones in boiling DMF (Dimethylformamide). This reaction does not follow the traditional Skraup or Doebner-v. Miller synthesis pathways, indicating a unique reaction mechanism for the formation of these heterocyclic compounds. The orientation of the addition process in this synthesis can be determined using NMR measurements, particularly through NOE difference spectroscopy, which helps in understanding the structural aspects of the resulting pyrido[2,3-d]pyrimidine systems .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate, reveals significant polarization in the electronic structures of the pyrimidinone molecules. These structures are characterized by intramolecular N-H...O hydrogen bonds. The interatomic distances within these compounds provide insights into the electronic distribution and the potential reactivity of the pyrimidinone core .

Chemical Reactions Analysis

The chemical reactivity of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is highlighted by its ability to undergo reactions with α,β-unsaturated ketones to form complex heterocyclic systems. The reaction conditions, such as the use of boiling DMF, play a crucial role in the successful synthesis of these compounds. The non-conformity to traditional synthesis methods like Skraup or Doebner-v. Miller synthesis suggests that the compound may participate in a variety of chemical reactions, leading to diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrimidinone derivatives can be inferred from their molecular structures and the nature of their hydrogen bonding. The compounds exhibit distinct hydrogen bonding patterns, such as two-centre and three-centre hydrogen bonds, which contribute to the formation of broad ribbons or sheet-like structures in the crystalline state. These hydrogen bonding interactions are indicative of the compound's solubility, melting point, and other physical properties. The presence of nitroso groups and other substituents like pyrrolidinyl and dimethylamino groups also affect the compound's chemical properties, such as its reactivity and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Docking Study for Variola Virus Treatment

6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives have been synthesized and characterized for their potential in treating variola virus. The study by Gerçek, Jumamyradova, & Senturk (2022) investigated their molecular modeling in the crystal structure of vaccinia virus thymidylate kinase, revealing significant binding free energies and suggesting their potential as alternatives to existing drugs.

Cytotoxic Activity and Quantum Chemical Calculations

A study on the synthesis and cytotoxic activity of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, closely related to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, was conducted. Kökbudak et al. (2020) explored their cytotoxic activities against human liver and breast cancer cell lines, along with quantum-chemical calculations to understand their molecular properties (Kökbudak et al., 2020).

Heterocyclization Reactions with Thioxopyrimidine Derivatives

El‐mahdy & Farouk (2020) developed a simple and efficient method for derivatizing the pyrimidine nucleus using 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This research focused on synthesizing novel fused pyrimidines through nucleophilic and/or electrophilic reactions of thioxopyrimidine derivatives (El‐mahdy & Farouk, 2020).

Anti-Leishmania Activity and Molecular Docking

Rode et al. (2021) synthesized derivatives of 3,4-dihydropyrimidin-2(1H)-(thio)one, including aromatic aldehyde, β-ketoesters, and urea/thiourea, showing significant antileishmanial activity and good drug-likeness properties. Their study involved molecular docking and dynamics simulation, providing insights into potential treatments for Leishmania (Rode et al., 2021).

Antimicrobial and Antioxidant Potential

Kumar et al. (2011) synthesized a series of 2,3-disubstituted quinazoline-4(3H)-ones with potential antimicrobial and antioxidant activities. The study focused on the inhibitory action against various bacterial strains and the free radical scavenging activity, showing profound antioxidant potential (Kumar et al., 2011).

Antiproliferative Effect on HL-60 Cells

Nishimura et al. (2022) developed an efficient synthetic method for novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones, assessing their antiproliferative effect on HL-60 cells. Their findings indicate a strong relation between the 2-thioxo group, alkyl substituents, and antiproliferative activity (Nishimura et al., 2022).

Eigenschaften

IUPAC Name |

6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMIOUTTYHCOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355713 | |

| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16837-08-4 | |

| Record name | 6-Amino-2,3-dihydro-1-methyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16837-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)